molecular formula C11H12N4O B7510725 N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

Cat. No. B7510725
M. Wt: 216.24 g/mol
InChI Key: HIVLLKWXSXREEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide (also known as MI-2) is a small molecule inhibitor that targets the MDM2-p53 interaction. This molecule has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

MI-2 binds to the MDM2 protein, which is responsible for inhibiting the activity of the p53 tumor suppressor protein. By inhibiting the MDM2-p53 interaction, MI-2 can activate the p53 pathway, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that MI-2 can effectively inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. MI-2 has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. Additionally, MI-2 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of MI-2 is its specificity for the MDM2-p53 interaction, which makes it a promising candidate for cancer therapy. However, one of the limitations of MI-2 is its low solubility, which can make it difficult to administer in vivo.

Future Directions

Future research on MI-2 should focus on developing more efficient synthesis methods to increase its solubility and bioavailability. Additionally, further studies should be conducted to investigate the potential of MI-2 as a therapeutic agent for various types of cancer. Finally, studies should be conducted to investigate the potential of MI-2 in combination with other cancer therapies to enhance its effectiveness.

Synthesis Methods

The synthesis of MI-2 involves a multi-step process that includes the reaction of 2-aminoimidazole with N-methyl-2-nitrobenzamide followed by reduction of the nitro group and cyclization of the resulting intermediate.

Scientific Research Applications

MI-2 has been extensively studied for its potential as a therapeutic agent for cancer treatment. Studies have shown that MI-2 can effectively inhibit the MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor pathway. This activation can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-12-11(16)15-7-6-14-9-5-3-2-4-8(9)13-10(14)15/h2-5H,6-7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVLLKWXSXREEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCN2C1=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

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